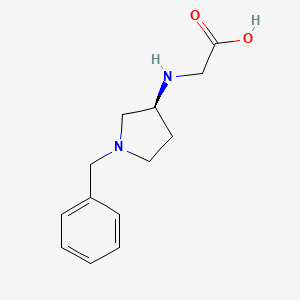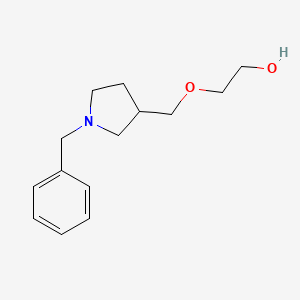![molecular formula C16H24N2O2 B7920241 [(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920241.png)
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a benzyl group, and an ethyl-amino-acetic acid moiety, making it a versatile scaffold for chemical modifications and functional studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Attachment of the Ethyl-Amino-Acetic Acid Moiety: This step involves the reaction of the intermediate compound with ethyl-amino-acetic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a suitable catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydride, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of [(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
相似化合物的比较
[(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amino]-acetic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzyl-Substituted Amino Acids: These compounds have a benzyl group attached to an amino acid backbone, similar to this compound, but with different functional groups.
Ethyl-Amino-Acetic Acid Derivatives: These compounds feature the ethyl-amino-acetic acid moiety but may lack the pyrrolidine or benzyl groups.
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-ethylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-17(13-16(19)20)11-15-8-9-18(12-15)10-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIMQSUSIMGKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)CC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7920161.png)
![(S)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7920162.png)
![(S)-2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B7920174.png)

![[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920188.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920193.png)
![[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7920208.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7920215.png)
![[(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7920222.png)
![[(1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920230.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920235.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B7920239.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920254.png)

